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Glepaglutide Acetate: A Technical Guide for Researchers and Drug Development Professionals

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An In-depth Review of the Structure, Chemical Properties, and Mechanism of Action of a Long-Acting GLP-2 Receptor Agonist

Abstract

Glepaglutide acetate is a long-acting analog of human glucagon-like peptide-2 (GLP-2) currently under investigation for the treatment of short bowel syndrome (SBS) and other gastrointestinal diseases.[1][2][3][4] This technical guide provides a comprehensive overview of the structure, chemical properties, mechanism of action, and preclinical and clinical data related to glepaglutide. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel GLP-2 receptor (GLP-2R) agonist.

Introduction

Short bowel syndrome is a malabsorptive state that often results from extensive surgical resection of the small intestine. Patients with SBS are frequently dependent on parenteral support to maintain fluid and nutrient balance.[2] GLP-2 is an endogenous peptide hormone that plays a crucial role in intestinal adaptation and function by promoting mucosal growth, enhancing nutrient absorption, and maintaining the integrity of the intestinal barrier. However, the therapeutic utility of native GLP-2 is limited by its short half-life. Glepaglutide is a long-



acting GLP-2 analog designed to overcome this limitation, offering the potential for less frequent dosing and improved patient compliance.

Structure and Chemical Properties

Glepaglutide is a synthetic peptide analog of human GLP-2. Its structure has been modified to enhance its stability and prolong its duration of action.

Table 1: Chemical and Physical Properties of Glepaglutide Acetate

Property	Value	Sc
Molecular Formula	C199H329N53O57	
Molecular Weight	4376.13 g/mol	_
Amino Acid Sequence	His-Gly-Glu-Gly-Thr-Phe-Ser- Ser-Glu-Leu-Ala-Thr-Ile-Leu- Asp-Ala-Leu-Ala-Ala-Arg-Asp- Phe-Ile-Ala-Trp-Leu-Ile-Ala- Thr-Lys-Ile-Thr-Asp-Lys-Lys- Lys-Lys-Lys-Lys-NH2	
Synonyms	ZP1848, ZP1848 acetate	
Appearance	Solid	_
Solubility	Slightly soluble in PBS (pH 7.2): 0.1-1 mg/ml	-

Mechanism of Action

Glepaglutide is a potent agonist of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor predominantly expressed in the gastrointestinal tract. Activation of the GLP-2R by glepaglutide initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

This signaling pathway leads to several physiological effects that contribute to the therapeutic potential of glepaglutide:



- Intestinotrophic Effects: Glepaglutide promotes the growth of the small intestinal mucosa by stimulating crypt cell proliferation and inhibiting enterocyte apoptosis. This leads to increased villus height and an overall increase in the absorptive surface area of the intestine.
- Enhanced Nutrient and Fluid Absorption: By increasing the intestinal surface area and
 potentially upregulating nutrient transporters, glepaglutide improves the absorption of fluids
 and nutrients from the gut.
- Anti-inflammatory Effects: Preclinical studies have demonstrated that glepaglutide can alleviate small intestinal inflammation.



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Caption: Glepaglutide-mediated GLP-2R signaling pathway.

Pharmacokinetics

Pharmacokinetic studies in healthy subjects have shown that glepaglutide has a significantly protracted pharmacokinetic profile following subcutaneous administration. The long half-life is primarily due to the slow release of its two main active metabolites from the subcutaneous depot.



Table 2: Pharmacokinetic Parameters of Glepaglutide

Parameter	5 mg Once Weekly	10 mg Once Weekly	Source
Effective Half-life (t½)	124 hours (95% CI: 73-185)	88 hours (95% CI: 31- 146)	
Metabolites	Two main active metabolites (M1 and M2)	Two main active metabolites (M1 and M2)	
Contribution to Exposure at Steady State	Parent drug: <1%Metabolites: >98%	Parent drug: <1%Metabolites: >98%	_

Studies in subjects with renal impairment have shown no clinically relevant effect on the pharmacokinetics of glepaglutide, suggesting that dose adjustments may not be necessary in this patient population.

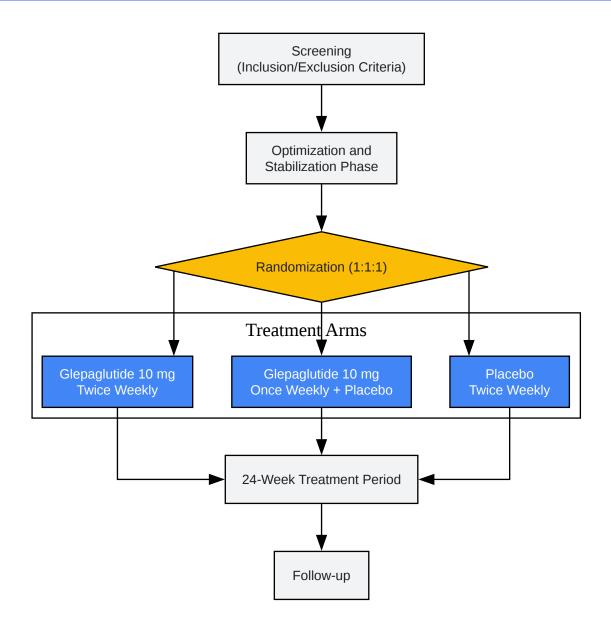
Preclinical and Clinical Studies Preclinical Studies

Preclinical studies in rat models of intestinal inflammation have demonstrated the therapeutic potential of glepaglutide. In a model of indomethacin-induced small intestinal inflammation, glepaglutide treatment, both as a co-treatment and post-treatment, significantly reduced the severity of inflammation, as evidenced by a decrease in inflammatory markers and a reversal of intestinal shortening. Furthermore, glepaglutide administration led to a significant increase in small intestinal mass, indicating a regenerative effect on the intestinal mucosa.

Clinical Trials in Short Bowel Syndrome

Multiple clinical trials have evaluated the efficacy and safety of glepaglutide in patients with SBS. The overarching goal of these trials is to assess the ability of glepaglutide to reduce the volume of parenteral support required by these patients. Phase 2 and 3 trials have demonstrated that glepaglutide treatment results in clinically relevant reductions in parenteral support requirements and is generally well-tolerated.





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Caption: Representative workflow of a Phase 3 clinical trial for glepaglutide in SBS.

Experimental ProtocolsIn Vitro cAMP Accumulation Assay

Objective: To determine the potency of glepaglutide in activating the human GLP-2 receptor (hGLP-2R).

Methodology:



- Cell Culture: HEK293 cells stably expressing the hGLP-2R are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 20,000-30,000 cells per well and incubated overnight.
- Compound Treatment: The culture medium is replaced with an assay medium (e.g., Opti-MEM). Cells are then treated with varying concentrations of glepaglutide or a reference agonist (e.g., native GLP-2).
- Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a humidified CO₂ incubator.
- cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or a fluorescent biosensor-based assay).
- Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is calculated to determine the potency of glepaglutide.

Rat Model of Indomethacin-Induced Intestinal Inflammation

Objective: To evaluate the anti-inflammatory and mucosal regenerative effects of glepaglutide in vivo.

Methodology:

- Animal Model: Male Wistar rats are used for the study.
- Induction of Inflammation: Small intestinal inflammation is induced by subcutaneous administration of indomethacin (e.g., 7 mg/kg) on two consecutive days.
- Treatment Regimens:
 - Co-treatment: Glepaglutide (e.g., 400 nmol/kg, subcutaneously, twice daily) is administered at the onset of inflammation and continued throughout the study period.



- Post-treatment: Glepaglutide administration is initiated after the onset of inflammation.
- Assessment of Inflammation:
 - Macroscopic Evaluation: Small intestinal length is measured as an indicator of inflammation-induced shortening.
 - Biochemical Markers: Concentrations of inflammatory markers such as α -1-acid glycoprotein and myeloperoxidase in intestinal tissue are quantified.
- Assessment of Intestinal Regeneration: Small intestinal mass is measured to evaluate the intestinotrophic effects of glepaglutide.
- Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed effects.

Conclusion

Glepaglutide acetate is a promising long-acting GLP-2R agonist with a well-defined mechanism of action and a favorable pharmacokinetic profile. Preclinical and clinical studies have provided strong evidence for its therapeutic potential in improving intestinal absorption and reducing the burden of parenteral support in patients with short bowel syndrome. Its anti-inflammatory and mucosal regenerative properties may also extend its utility to other inflammatory bowel diseases. Ongoing and future research will further elucidate the full clinical potential of this novel therapeutic agent.

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